2-Chloro-3-phenylpyrazine

概要

説明

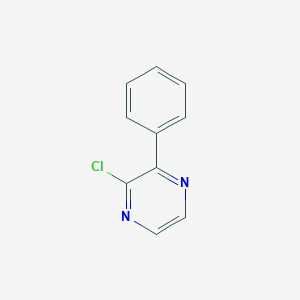

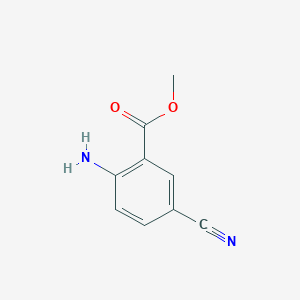

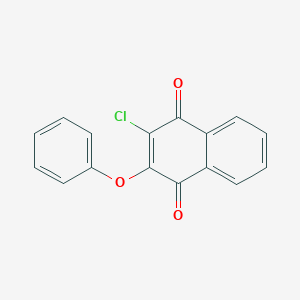

2-Chloro-3-phenylpyrazine is a chemical compound with the molecular formula C10H7ClN2 . It has a molecular weight of 190.63 g/mol . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

Molecular Structure Analysis

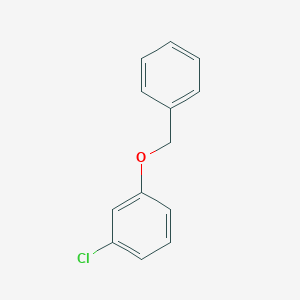

The molecular structure of 2-Chloro-3-phenylpyrazine consists of a pyrazine ring attached to a phenyl group and a chlorine atom . The InChI string isInChI=1S/C10H7ClN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H . Physical And Chemical Properties Analysis

2-Chloro-3-phenylpyrazine has a molecular weight of 190.63 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 157 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .科学的研究の応用

Chemical Reactions and Derivatives : It is used in the synthesis of 2-amino-3-phenylpyrazine and is a substrate in various chemical transformations. For example, treatment with potassium amide in liquid ammonia yields 2-amino-3-phenylpyrazine, demonstrating its reactivity and potential for creating diverse chemical compounds (Lont & Plas, 2010).

Fluorescence Labeling in Saccharide Analysis : 2-Amino-3-phenylpyrazine, a derivative of 2-Chloro-3-phenylpyrazine, is used as a sensitive fluorescence labeling reagent for saccharides. This application is crucial in chromatographic or electrophoretic analysis of monosaccharides, offering a tool for sensitive and precise detection in various research contexts (Yamamoto, Hamase, & Zaitsu, 2003).

Tuberculostatic Activity : Some derivatives synthesized from 2-chloro-3-cyanopyrazine, a related compound, have shown potential tuberculostatic activity. This highlights its role in the development of new treatments for tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2005).

Antimycobacterial Applications : Derivatives of 5-Chloro-N-phenylpyrazine-2-carboxamides, related to 2-Chloro-3-phenylpyrazine, show significant activity against Mycobacterium tuberculosis, suggesting their potential in treating this infectious disease (Zítko et al., 2013).

Mild Steel Corrosion Inhibition : Studies indicate the potential use of 3-chloro-6-phenylpyrazine derivatives in protecting mild steel from corrosion in acidic environments. This application is relevant in industrial contexts where corrosion prevention is crucial (Olasunkanmi, Sebona, & Ebenso, 2017).

Pharmaceutical Synthesis : It is used in the synthesis of various pharmaceutical compounds, demonstrating its versatility as a building block in medicinal chemistry (Caron, Massett, Bogle, Castaldi, & Braish, 2001).

作用機序

- The primary targets of 2-Chloro-3-phenylpyrazine are not clearly recognized in the literature. However, it belongs to the pyrrolopyrazine scaffold, which has exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Target of Action

Biochemical Pathways

特性

IUPAC Name |

2-chloro-3-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPLTXKTKMPKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356469 | |

| Record name | 2-chloro-3-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-phenylpyrazine | |

CAS RN |

41270-65-9 | |

| Record name | 2-chloro-3-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-chloro-3-phenylpyrazine react with potassium amide in liquid ammonia?

A1: Unlike some of its isomers, 2-chloro-3-phenylpyrazine reacts with potassium amide in liquid ammonia to yield a single product: 2-amino-3-phenylpyrazine []. This suggests that the chlorine atom in the 2-position is readily substituted by the amide nucleophile, without any observed ring contractions or other side reactions. This selectivity is attributed to the relatively lower susceptibility of positions 3 and 6 in this specific isomer towards nucleophilic attack [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)